molecular formula C7H6F2O2 B1304701 2,3-Difluoro-4-methoxyphenol CAS No. 261763-29-5

2,3-Difluoro-4-methoxyphenol

Cat. No. B1304701
M. Wt: 160.12 g/mol
InChI Key: CKKAZWYLHGNVDZ-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-methoxyphenol is a chemical compound that is structurally related to methoxyphenols, which are known to be structural fragments of various antioxidants and biologically active molecules. These compounds can form strong intermolecular and intramolecular hydrogen bonds in condensed matter, which significantly influences their physical and chemical properties .

Synthesis Analysis

The synthesis of related methoxyphenol compounds often involves the use of organic bases and can result in the formation of H-bonded complexes. The synthesis of similar compounds, such as 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, has been reported to proceed via reactions of pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate . Although the exact synthesis route for 2,3-Difluoro-4-methoxyphenol is not detailed in the provided papers, it can be inferred that similar methods could be employed, with appropriate substitutions for the fluorine atoms at the 2 and 3 positions on the phenol ring.

Molecular Structure Analysis

The molecular structure of methoxyphenol derivatives has been extensively studied using various spectroscopic and computational methods. For instance, the molecular structure and conformational properties of 2-methoxyphenol have been investigated using gas-phase electron diffraction and quantum chemical calculations, revealing a planar structure with an intramolecular hydrogen bond . Similarly, the molecular structure of 2,3-Difluoro-4-methoxyphenol would likely exhibit a planar conformation with potential for intramolecular hydrogen bonding between the phenolic hydrogen and methoxy oxygen.

Chemical Reactions Analysis

Methoxyphenol derivatives can undergo various chemical reactions, including tautomerism, as seen in the study of (E)-2-([3,4-dimethylphenyl)imino]methyl)-3-methoxyphenol, which exhibits enol-keto tautomerism . The presence of fluorine atoms in 2,3-Difluoro-4-methoxyphenol could influence its reactivity, potentially affecting the stability of tautomeric forms and the strength of intramolecular hydrogen bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxyphenols are closely related to their molecular structure. The thermodynamic properties, such as standard molar enthalpies of formation, vapor pressure, and vaporization enthalpies, have been studied for various methoxyphenols . The introduction of fluorine atoms in 2,3-Difluoro-4-methoxyphenol would likely alter these properties, potentially increasing the compound's stability and affecting its intermolecular interactions due to the electronegativity of fluorine.

Scientific Research Applications

Thermochemical and Hydrogen Bonding Studies

Research on methoxyphenols, including studies on their thermochemical properties and hydrogen bonding capabilities, suggests significant relevance in understanding molecular interactions and energy transformations. Varfolomeev et al. (2010) conducted thermochemical, spectroscopic, and computational studies on methoxyphenols, revealing their ability to form strong inter- and intramolecular hydrogen bonds, which are crucial for their role as structural fragments in antioxidants and biologically active molecules (Varfolomeev, D. I. Abaidullina, B. Solomonov, S. Verevkin, & V. N. Emel’yanenko, 2010).

Liquid Crystal Synthesis

In the domain of material science, Yang Zeng-jia (2008) demonstrated the preparation of 3,4-Difluoro-2-methoxyphenol and its application in synthesizing ester liquid crystal compounds, suggesting potential applications in liquid crystal displays and other electronic devices (Yang Zeng-jia, 2008).

Fluorescent Probes for Sensing Applications

The creation of fluorescent probes based on methoxyphenol derivatives illustrates the compound's utility in biochemical and medical research. For instance, Tanaka et al. (2001) developed fluorescent probes sensitive to pH changes and metal cations, leveraging the unique properties of methoxyphenol derivatives for detecting magnesium and zinc cations (K. Tanaka, T. Kumagai, H. Aoki, M. Deguchi, & S. Iwata, 2001).

Photophysical Behavior

Santra et al. (2019) characterized the photophysical behavior of DFHBI derivatives, compounds related to methoxyphenols, showing how these molecules interact with the Spinach aptamer for RNA imaging. This study highlights the potential of methoxyphenol derivatives in developing advanced imaging techniques (K. Santra, Ivan M Geraskin, M. Nilsen-Hamilton, G. Kraus, & J. Petrich, 2019).

Environmental Implications

Methoxyphenols, including compounds structurally related to 2,3-Difluoro-4-methoxyphenol, serve as markers for wood combustion in atmospheric particulate matter. Simpson et al. (2005) improved the method for quantifying methoxyphenols in ambient particulate matter, which is crucial for understanding the environmental impact of biomass burning (C. Simpson, M. Paulsen, R. Dills, L. J. Liu, & D. Kalman, 2005).

Safety And Hazards

2,3-Difluoro-4-methoxyphenol is classified as Acute Tox. 3 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2,3-difluoro-4-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O2/c1-11-5-3-2-4(10)6(8)7(5)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKAZWYLHGNVDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378892
Record name 2,3-Difluoro-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-4-methoxyphenol

CAS RN

261763-29-5
Record name 2,3-Difluoro-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261763-29-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Z Yin - 2016 - search.proquest.com
Quinonoids are quinone derivatives that have carbonyl or carbonyl equivalent and even number of double bonds embedded in six member rings. As a result of the intrinsic α, β-…
Number of citations: 2 search.proquest.com
VK Schulze, U Klar, D Kosemund… - Journal of Medicinal …, 2020 - ACS Publications
Inhibition of monopolar spindle 1 (MPS1) kinase represents a novel approach to cancer treatment: instead of arresting the cell cycle in tumor cells, cells are driven into mitosis …
Number of citations: 27 pubs.acs.org
VK Schulze, U Klar, D Kosemund, AM Wengner… - reninsignaling.com
Inhibition of monopolar spindle 1 (MPS1) kinase represents a novel approach to cancer treatment: instead of arrest-ing the cell cycle in tumor cells, cells are driven into mitosis irre-…
Number of citations: 0 reninsignaling.com

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